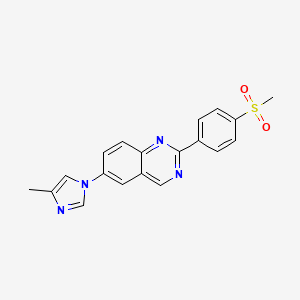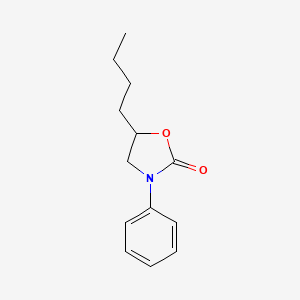![molecular formula C13H16ClN3 B13868002 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a methyl group attached to the pyrrolo[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
科学的研究の応用
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but lacks the cyclohexyl group.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks both the cyclohexyl and methyl groups.
6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chloro group.
Uniqueness
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of all three substituents (chloro, cyclohexyl, and methyl groups) on the pyrrolo[3,2-d]pyrimidine core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C13H16ClN3 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC名 |
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H16ClN3/c1-8-15-11-7-10(9-5-3-2-4-6-9)17-12(11)13(14)16-8/h7,9,17H,2-6H2,1H3 |
InChIキー |
ZCSSEDVZPHBMLC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=N1)Cl)NC(=C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)




![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)


